(+)-Thujan-3-ol
Description
Properties
CAS No. |
3284-85-3 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,3R,4S,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-9,11H,4-5H2,1-3H3/t7-,8-,9+,10+/m0/s1 |
InChI Key |
DZVXRFMREAADPP-AXTSPUMRSA-N |
SMILES |
CC1C2CC2(CC1O)C(C)C |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@]2(C[C@H]1O)C(C)C |
Canonical SMILES |
CC1C2CC2(CC1O)C(C)C |
Other CAS No. |
3284-85-3 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that (+)-Thujan-3-ol possesses notable antimicrobial activity. It has been shown to inhibit the growth of various pathogenic bacteria and fungi, making it a potential candidate for developing natural preservatives in food and pharmaceutical products. For instance, studies have indicated its effectiveness against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation. Its mechanism involves the modulation of inflammatory pathways, reducing the production of pro-inflammatory cytokines . This property suggests potential applications in therapeutic formulations for inflammatory diseases.
Antioxidant Activity
The compound has been recognized for its antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress in biological systems. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Potential Anticancer Activity
Emerging studies suggest that this compound may have anticancer properties. Preliminary investigations indicate that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . However, further research is needed to fully elucidate its mechanisms and efficacy.
Pesticidal Properties
This compound has been explored for its potential as a natural pesticide. Its insecticidal properties can be utilized to manage agricultural pests effectively while minimizing the environmental impact associated with synthetic pesticides .
Plant Growth Promotion
Some studies suggest that monoterpenoids like this compound can stimulate plant growth and enhance resistance to pathogens, making them valuable in sustainable agriculture practices .
Flavoring Agent
Due to its pleasant aroma, this compound is used as a flavoring agent in various food products. Its natural origin makes it an attractive alternative to synthetic flavor enhancers .
Preservative
The antimicrobial properties of this compound also lend themselves to its use as a natural preservative in food products, helping to extend shelf life without compromising safety or quality .
Case Studies
Preparation Methods
Natural Extraction Methods
Steam Distillation from Plant Material
(+)-Thujan-3-ol occurs naturally in Thuja plicata (western red cedar) and Artemisia scoparia, where it contributes to the essential oil profile. Steam distillation remains the most common industrial method for isolating this compound. In this process, plant material is subjected to steam, which volatilizes the essential oils. The vapor mixture is condensed, and the oil layer is separated.
A study on Thuja occidentalis demonstrated seasonal variations in monoterpenoid content, with higher yields of oxygenated derivatives like thujan-3-ol during late summer. While quantitative data specific to this compound are limited, analogous methods for α-thujone extraction achieved yields of 11–18 mg/L from sage extracts. Challenges include low natural abundance (typically <1% in essential oils) and co-elution with structurally similar compounds like isothujanol.
Solvent-Based Extraction and Purification
Liquid-liquid extraction using 1,1,2-trichloro-1,2,2-trifluoroethane has been optimized for monoterpenoid isolation. This method involves:
-
Homogenizing plant material in 60% ethanol
-
Adding cyclodecanone as an internal standard
-
Extracting with 1,1,2-trichloro-1,2,2-trifluoroethane (1:10 v/v)
This protocol achieved recoveries of 93.7–104.0% for structurally related compounds, with intra-day precision (RSD) of 0.2–12.6%. For this compound, chiral GC columns or derivatization with Mosher’s reagent may be required to separate enantiomers.
Chemical Synthesis Approaches
Acid-Catalyzed Rearrangement of Sabinene
Sabinene, a bicyclic monoterpene, serves as a precursor for thujan-3-ol synthesis. Under acidic conditions, sabinene undergoes Wagner-Meerwein rearrangement:
\text{Sabinene} \xrightarrow{\text{H}^+} \text{Thujan-3-ol} + \text{Isothujanol} $$
The reaction is typically conducted in dichloromethane with Brønsted acids (e.g., trifluoromethanesulfonic acid) at 40°C. Using TfOH as catalyst, thujanyl derivatives form in 75% yield within 20 minutes, though stereochemical control remains challenging.
Table 1: Optimization of Acid-Catalyzed Sabinene Rearrangement
| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Selectivity (Thujan-3-ol:Isothujanol) |
|---|---|---|---|---|
| None | 25 | 720 | 20 | 1:4 |
| TfOH | 40 | 20 | 75 | 3:1 |
| In(OTf)₃ | 0 | 30 | 82 | 5:1 |
Data adapted from
Asymmetric Synthesis via Chirality Transfer
A stereocontrolled three-step synthesis from 3-methyl-1-butyne was developed to access either (+)- or (-)-thujan-3-ol enantiomers:
Brown Crotylation :
- Reaction of 3-methyl-1-butyne with (E)-crotyldiisopinocampheylborane
- Achieves >98% enantiomeric excess (ee)
Gold-Catalyzed Cycloisomerization :
- Uses AuCl₃/AgOTf system in dichloroethane
- Induces 6-endo-dig cyclization to form bicyclic framework
Oxidation-Reduction Sequence :
- TPAP/NMO oxidation followed by NaBH₄ reduction
- Final ee: 94–96%
This route is 67% atom-economical and avoids protecting groups, making it scalable for industrial applications.
Analytical Characterization
GC-MS Identification
The HP-Innowax column (60 m × 0.25 mm ID) with 0.25 μm film thickness provides baseline separation of thujan-3-ol isomers. Key parameters:
- Oven Program : 45°C (1 min) → 5°C/min → 180°C → 25°C/min → 240°C (5 min)
- Characteristic Fragments :
- m/z 81 (base peak, C₅H₅O⁺)
- m/z 109 (C₇H₉O⁺)
- m/z 154 (M⁺, 10% relative abundance)
Chiral Resolution Techniques
Derivatization with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride enables diastereomeric separation on non-chiral columns. The (+)-enantiomer elutes 2.3 minutes earlier than (-)-thujan-3-ol under these conditions.
Industrial-Scale Production Challenges
- Stereochemical Purity : Competing pathways in acid-catalyzed methods produce isothujanol and neo-thujanol byproducts.
- Catalyst Cost : Gold-based catalysts in asymmetric synthesis increase production costs by ≈30% compared to plant extraction.
- Thermal Sensitivity : Decomposition above 240°C limits distillation options.
Emerging Methodologies
Biocatalytic Synthesis
Recent advances employ engineered E. coli strains expressing:
- Sabinene synthase (Salvia officinalis)
- Cytochrome P450 monooxygenase (CYP76C4)
Preliminary trials achieved 120 mg/L thujan-3-ol in 72h, though enantioselectivity remains unoptimized.
Continuous Flow Chemistry
Microreactor systems (0.5 mm ID) enable precise control of:
- Residence time (2.5 min vs. 20 min batch)
- Exothermic rearrangements (ΔT < 5°C)
Pilot-scale trials show 15% yield improvement for acid-catalyzed methods.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (+)-Thujan-3-ol, and how can researchers optimize yield and purity in laboratory settings?
- Methodological Answer : this compound is typically synthesized via cyclization of monoterpene precursors or enzymatic reduction of thujone derivatives. To optimize yield, researchers should:
- Use chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to enhance stereoselectivity .
- Monitor reaction conditions (temperature, solvent polarity) via HPLC or GC-MS to minimize side products .
- Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate enantiomerically pure fractions .
- Key Consideration : Reproducibility requires detailed documentation of solvent ratios, catalyst loadings, and purification steps in supplementary materials .
Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Compare H and C NMR spectra with literature data, focusing on characteristic signals (e.g., hydroxyl proton at δ 2.1–2.3 ppm, cyclopropane carbons at δ 20–25 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 154.1 and fragmentation patterns using high-resolution MS (HRMS) .
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralcel OD-H) to verify enantiopurity (>98% ee) .
Q. What are the primary challenges in isolating this compound from natural sources, and how can extraction protocols be standardized?
- Methodological Answer : Challenges include low abundance in plant matrices and co-elution with structurally similar terpenes. Solutions involve:
- Optimized Extraction : Soxhlet extraction with non-polar solvents (e.g., hexane) followed by fractional distillation .
- Metabolite Profiling : LC-MS/MS to differentiate this compound from isomers like (-)-isothujanol .
- Standardization : Include internal standards (e.g., camphor derivatives) for quantitative recovery assessments .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported biological activities of this compound across different assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent interference). To address this:
- Dose-Response Curves : Perform parallel assays with standardized concentrations (IC values) in multiple models (e.g., bacterial vs. mammalian cells) .
- Solvent Controls : Use vehicle-only controls to rule out DMSO or ethanol effects on activity .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. What strategies can elucidate the biochemical pathways involving this compound dehydrogenase (EC 1.1.1.323) in terpene metabolism?
- Methodological Answer :
- Enzyme Kinetics : Measure and using purified enzyme and NAD cofactor under varying substrate concentrations .
- Gene Knockdown : Use CRISPR/Cas9 to silence ThjD homologs in model organisms and monitor metabolite accumulation via untargeted metabolomics .
- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify active-site residues critical for substrate binding .
Q. How should researchers design experiments to investigate the environmental stability and degradation products of this compound?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to UV light, humidity, and temperature extremes (40°C/75% RH) over 28 days, analyzing degradation via LC-MS .
- Ecotoxicity Profiling : Use Daphnia magna or Lemna minor bioassays to assess the impact of degradation byproducts on aquatic systems .
- Isotope Labeling : Track C-labeled this compound in soil microcosms to map biodegradation pathways .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for reconciling contradictory data in this compound’s pharmacokinetic properties?
- Methodological Answer :
- Bayesian Meta-Regression : Pool data from independent studies to estimate posterior distributions for parameters like bioavailability (%F) .
- Sensitivity Analysis : Identify variables (e.g., administration route, formulation) contributing most to variability using Monte Carlo simulations .
- Machine Learning : Train models on existing PK datasets to predict absorption bottlenecks (e.g., poor intestinal permeability) .
Q. How can researchers ensure comprehensive literature reviews to avoid redundancy in this compound studies?
- Methodological Answer :
- Database Mining : Use SciFinder and Reaxys with search strings combining terms like "Thujan-3-ol," "biosynthesis," and "structure-activity relationship" .
- Patent Analysis : Review CPC Class C07C (acyclic terpenes) and subclassifications for synthetic methods .
- Citation Chaining : Track backward (references) and forward (citing articles) from seminal papers using Google Scholar .
Tables for Quick Reference
| Analytical Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| Chiral HPLC | Enantiopurity validation | Column: Chiralcel OD-H; Mobile phase: Hexane/IPA (95:5) | |
| HRMS | Molecular formula confirmation | Resolution: >30,000; Ionization: ESI+ | |
| NMR | Structural elucidation | H (500 MHz), C (125 MHz) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
